molecular formula C2ClF3 B008367 Chlorotrifluoroethylene CAS No. 79-38-9

Chlorotrifluoroethylene

Cat. No.: B008367
CAS No.: 79-38-9
M. Wt: 116.47 g/mol
InChI Key: UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Description

Chlorotrifluoroethylene (CTFE, C₂ClF₃) is a fluorinated olefin monomer characterized by a chlorine atom and three fluorine atoms attached to a carbon backbone. Its molecular structure imparts exceptional chemical stability, thermal resistance, and electrical insulation properties, making it a critical precursor for high-performance fluoropolymers . CTFE’s C-F bond energy (485 kJ/mol) contributes to its resistance to degradation under harsh conditions, including exposure to acids, bases, and UV radiation .

CTFE is primarily used to synthesize copolymers such as ethylene-chlorotrifluoroethylene (ECTFE) and polythis compound (PCTFE). ECTFE, an alternating copolymer of ethylene and CTFE, exhibits superior processability and mechanical strength compared to homopolymers like PTFE . PCTFE, a CTFE homopolymer, is valued for its low gas permeability and crystallinity, which are critical in aerospace and pharmaceutical packaging .

Preparation Methods

Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-Trifluoroethane

Reaction Mechanism and Stoichiometry

The primary industrial method for CTFE synthesis involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113a) using zinc powder in methanol . The reaction proceeds as follows:

CFCl2-CF2Cl+ZnCClF=CF2+ZnCl2\text{CFCl}2\text{-CF}2\text{Cl} + \text{Zn} \rightarrow \text{CClF=CF}2 + \text{ZnCl}2

Zinc acts as a reducing agent, removing two chlorine atoms from CFC-113a to form CTFE and zinc chloride. Methanol serves as a solvent and proton donor, stabilizing intermediates .

Batch Process Optimization

Early batch processes faced challenges with zinc consumption and byproduct removal. Key parameters include:

  • Temperature : 70–90°C to balance reaction rate and side reactions .

  • Zinc Particle Size : <100 µm maximizes surface area for faster kinetics .

  • Methanol-to-CFC Ratio : 3:1 (v/v) minimizes solvent decomposition .

A typical batch yield reaches 80–85% CTFE, with impurities including unreacted CFC-113a and trace chlorinated byproducts .

Catalytic Dechlorination Using Aluminum Fluoride-Nickel Phosphate

Catalyst Design and Performance

Alternative catalytic methods employ aluminum fluoride (AlF₃) doped with nickel phosphate (Ni₃(PO₄)₂) to enable gas-phase dechlorination . The catalyst operates at 250–300°C, converting CFC-113a via:

CFCl2-CF2ClAlF3/Ni3(PO4)2CClF=CF2+Cl2\text{CFCl}2\text{-CF}2\text{Cl} \xrightarrow{\text{AlF}3/\text{Ni}3(\text{PO}4)2} \text{CClF=CF}2 + \text{Cl}2

This method eliminates zinc waste and achieves 70–75% CTFE yield but requires chlorine gas handling infrastructure .

Table 1: Comparison of Zinc vs. Catalytic Dechlorination

ParameterZinc-Mediated Catalytic
Temperature70–90°C250–300°C
Yield80–85%70–75%
ByproductsZnCl₂, HClCl₂, HF
ScalabilityBatch/ContinuousContinuous
Environmental ImpactHigh Zn wasteLower waste, Cl₂ emission

Continuous Production Systems

Multi-Stage Reactor Design

Modern plants use continuous systems to improve efficiency. A patented method employs three stirred-tank reactors in series :

  • Reactor 1 : Fresh zinc-methanol slurry and CFC-113a feed.

  • Reactor 2 : Secondary reaction zone with additional CFC-113a.

  • Reactor 3 : Final conversion and overflow to recovery.

Table 2: Continuous Process Performance

Duration (hr)CFC-113a Fed (kg)CTFE Produced (kg)Yield (%)
7.558.443.0673.7
24187.2138.574.0

The continuous system achieves 74% yield with 98% CTFE purity, reducing zinc consumption by 40% compared to batch methods .

Solvent and Byproduct Management

Methanol is recovered via distillation, while ZnCl₂ precipitates and is filtered. Residual HCl is neutralized with NaOH, generating NaCl wastewater .

Emerging Methods and Sustainability Considerations

Green Chemistry Innovations

Research focuses on replacing methanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance zinc reactivity and reduce solvent volatility . Pilot-scale trials report 88% yield at 60°C .

Industrial Applications and Quality Control

CTFE produced via zinc-mediated routes meets ASTM D4894-18 specifications for polymer-grade monomers . Key quality parameters include:

  • Purity : >99.5% (GC-MS analysis).

  • Impurities : <0.1% CFC-113a, <50 ppm moisture.

CTFE is stored in ton cylinders under nitrogen to prevent polymerization .

Chemical Reactions Analysis

Chlorotrifluoroethylene undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc for dechlorination and various catalysts for polymerization and cycloaddition reactions. The major products formed from these reactions are polythis compound, ethylene-chlorotrifluoroethylene copolymer, and hexafluorocyclobutene .

Scientific Research Applications

Chemical Properties of CTFE

CTFE is a colorless gas that belongs to the family of organic halogen compounds. It is nonflammable and chemically inert, which makes it suitable for applications requiring resistance to heat and chemical attack. Its molecular formula is CClF3\text{CClF}_3, and it can be polymerized to form polychlorotrifluoroethylene (PCTFE), a thermoplastic with excellent barrier properties.

Polymer Production

CTFE is primarily used in the synthesis of polythis compound (PCTFE), which exhibits exceptional chemical resistance, low permeability to gases, and thermal stability. PCTFE finds applications in:

  • Cryogenic Systems : Its low outgassing properties make it ideal for components in liquid oxygen and nitrogen storage systems.
  • Pharmaceutical Packaging : PCTFE is used for moisture barriers in blister packaging and as a protective layer for sensitive electronic components due to its excellent electrical insulation properties .

Electrical Insulation

CTFE-based polymers are utilized in the electronics industry for wire insulation and semiconductor fabrication. The materials' resistance to chemicals and high temperatures enhances the reliability of electronic components, making them suitable for harsh environments .

Aerospace Applications

In aerospace, CTFE is valued for its durability and ability to withstand extreme conditions. It is used in seals, gaskets, and other components where low outgassing and chemical stability are crucial .

Case Study 1: Relaxor Ferroelectric Polymers

Research conducted at Sichuan University explored the potential of using this compound units in poly(vinylidene fluoride) (PVDF) copolymers to achieve relaxor ferroelectric behavior. The study found that while CTFE could be incorporated into PVDF crystals, it did not result in the desired electrical properties due to structural limitations . This highlights the challenges faced when integrating CTFE into existing polymer matrices.

Case Study 2: Cryogenic Applications

The application of PCTFE in cryogenic systems has been extensively documented. Its ability to maintain performance at temperatures as low as -240°C makes it invaluable for liquid storage systems used in aerospace and medical fields . The material's low permeability ensures that gases do not escape, maintaining system integrity.

Data Table: Comparison of Properties

PropertyCTFEPCTFE
Chemical ResistanceExcellentExcellent
Thermal StabilityHighVery High
Low PermeabilityModerateVery Low
Temperature ToleranceModerateExtremely Low
Non-flammabilityYesYes

Comparison with Similar Compounds

CTFE-Based Polymers vs. Other Fluoropolymers

Key Fluoropolymers and Their Properties

Polymer Monomers Key Properties Applications
PCTFE CTFE (homopolymer) High crystallinity, low gas permeability, UV stability Aerospace seals, pharmaceutical films
ECTFE Ethylene + CTFE Chemical resistance, mechanical strength, processability Chemical linings, membranes
PTFE Tetrafluoroethylene (TFE) Non-reactive, low friction, high-temperature stability Non-stick coatings, gaskets
PVDF Vinylidene fluoride (VDF) Piezoelectricity, moderate chemical resistance Sensors, lithium-ion batteries
FEP TFE + Hexafluoropropylene Flexibility, transparency, melt-processability Wire insulation, labware

Thermal Stability :

  • PCTFE retains mechanical integrity up to 200°C, outperforming PVDF (150°C) but lagging behind PTFE (260°C) .
  • ECTFE’s melting point (~240°C) exceeds PVDF’s (~177°C), enabling use in high-temperature filtration .

Chemical Resistance :

  • ECTFE resists chlorine and oxidizing agents better than PTFE and PVDF, making it ideal for chlor-alkali industry applications .
  • PCTFE’s chlorine content enhances resistance to hydrocarbons but reduces stability in alkaline environments compared to PVDF .

Copolymer Composition and Performance

CTFE copolymers are tailored by adjusting monomer ratios. For example:

  • F 3700 (24.4 mol% CTFE + vinylidene fluoride) contains 11.3 wt% chlorine, offering elastomeric properties for seals .
  • F 5500 (36.2 mol% CTFE) increases chlorine to 15.5 wt%, enhancing chemical resistance .

Dielectric Properties :
CTFE copolymers exhibit lower dielectric loss (tan δ = 0.001–0.005) at high frequencies compared to PVDF (tan δ = 0.02), advantageous in 5G communication substrates .

Market and Research Trends

  • The global CTFE market is projected to grow at a 4.1% CAGR (2024–2033) , driven by demand in electronics and refrigeration .
  • Publications on fluoropolymer membranes (MD/MCr applications) surged from 300 (2010) to 450 (2020), reflecting ECTFE’s dominance in water treatment .

Biological Activity

Chlorotrifluoroethylene (CTFE) is a fluorinated compound primarily used in the production of fluoropolymers and as a solvent. Its biological activity has garnered attention due to its potential toxicity and effects on various biological systems. This article reviews the biological activity of CTFE, focusing on its toxicological effects, metabolic pathways, and relevant case studies.

Toxicological Profile

CTFE's toxicity has been extensively studied in laboratory animals, revealing significant acute and chronic effects. The following table summarizes key findings from various studies on the acute lethality and non-lethal effects of CTFE exposure.

Species Concentration (ppm) Exposure Duration Effect Reference
Rat10004 hoursLC50Hood et al., 1956
Rat15504 hoursLC50Sakharova & Tolgskaya, 1977
Mouse18004 hoursLC50Sakharova & Tolgskaya, 1977
Dog10004 hoursHematological changes; neurological changesHood et al., 1956
Rat1024 hoursMild diuresis (no necrosis)EPA, 2008

Metabolism and Bioactivation

CTFE undergoes metabolic activation primarily through conjugation with glutathione, leading to the formation of reactive metabolites. These metabolites can interact with cellular components, causing toxicity. The major metabolic pathway involves the formation of vinyl cysteine conjugates, which are stable but can be enzymatically activated to release pyruvate, leading to further toxic effects .

In a study by Griem et al. (2002), it was noted that rodents have higher levels of glutathione transferase enzymes compared to humans, suggesting that they may accumulate toxic metabolites more rapidly . This difference in metabolism raises concerns about the extrapolation of animal data to human risk assessments.

Study on Acute Toxicity

In a study conducted by Walther et al. (1969), male white mice were exposed to varying concentrations of CTFE. The results indicated that exposure to concentrations as low as 1000 ppm led to disrupted motor coordination within one hour . Higher concentrations resulted in severe renal damage and mortality.

Long-term Exposure Effects

A study assessing long-term exposure effects found that rats exposed to CTFE at concentrations of 395 ppm for extended periods exhibited renal tubular necrosis with regeneration observed in surviving animals . This indicates that chronic exposure can lead to significant organ damage despite initial survival.

Environmental and Human Health Implications

CTFE is recognized for its potential environmental impact due to its persistence and bioaccumulation in ecosystems. The compound has been classified under various regulatory frameworks due to its hazardous nature. Its role as a precursor in the synthesis of fluorinated compounds also raises concerns about human exposure through industrial processes and environmental contamination .

Q & A

Q. Basic: What are the primary methods for synthesizing CTFE-based copolymers, and how do reactivity ratios influence their structural properties?

CTFE copolymers are synthesized via radical polymerization, with comonomers containing H, F, or functional groups (e.g., OH, CO₂R'). Reactivity ratios (r₁ for CTFE, r₂ for comonomer) dictate sequence distribution. For example:

  • Alternating copolymers form when r1r20r_1 \cdot r_2 \approx 0, as seen in CTFE-vinyl ether systems .
  • Random copolymers dominate if r1r_1 and r2r_2 are close to 1, common in CTFE-vinylidene fluoride systems .
  • Controlled radical polymerization (e.g., iodine transfer or borinate-mediated methods) enables block/graft architectures .
    Methodological Tip : Use the Mayo-Lewis equation to predict copolymer composition from reactivity ratios, validated via 19F NMR^{19}\text{F NMR} or FTIR .

Q. Basic: How do thermal properties of CTFE homopolymers (PCTFE) and copolymers differ, and what experimental techniques characterize their crystallization kinetics?

  • PCTFE exhibits high crystallinity (melting Tm210220CT_m \approx 210–220^\circ\text{C}) but slow crystallization rates, studied via DSC under isothermal/non-isothermal conditions .
  • Copolymers (e.g., ECTFE) show reduced TmT_m and crystallinity due to comonomer disruption. For example, ECTFE (ethylene-CTFE) has Tm240CT_m \approx 240^\circ\text{C} with dual melting peaks attributed to lamellar thickness distribution .
    Methodological Tip : Apply the Avrami model to analyze isothermal crystallization kinetics, noting deviations caused by secondary crystallization in PCTFE .

Q. Advanced: How can computational modeling guide the design of CTFE copolymers for high-energy-density dielectric applications?

First-principles calculations predict phase transitions in PVDF-CTFE copolymers:

  • Dilute CTFE incorporation lowers the critical electric field for polar phase transition, enhancing energy density (e.g., 25 J/cm³ at 15% CTFE) .
  • Disordered CTFE distribution broadens polarization switching, enabling uniform energy storage .
    Methodological Tip : Combine DFT simulations with experimental dielectric spectroscopy to optimize CTFE content and spatial distribution .

Q. Advanced: What strategies resolve contradictions in reported reactivity ratios for CTFE copolymerization systems?

Discrepancies arise from solvent polarity, temperature, and initiator type. For example:

  • CTFE-vinylidene fluoride systems show r1=0.05r_1 = 0.05, r2=0.32r_2 = 0.32 in emulsion vs. r1=0.12r_1 = 0.12, r2=0.28r_2 = 0.28 in bulk .
  • Resolution : Use low-polarity solvents (e.g., supercritical CO₂) to minimize chain-transfer effects, and validate ratios via nonlinear regression of copolymer composition data .

Q. Basic: What are the key safety considerations when handling CTFE monomer during polymerization?

  • CTFE peroxides form explosively upon oxygen exposure. Use inhibitors (e.g., BHT) and inert atmospheres .
  • Toxicity: LC₅₀ (rat, 4h) = 4,000 ppm; prioritize fume hoods and real-time gas monitoring .
    Methodological Tip : Pre-purify CTFE via distillation under nitrogen to remove peroxides before polymerization .

Q. Advanced: How do functional side groups in CTFE copolymers enhance applications like ion exchange or surface modification?

  • Sulfonic acid groups (-SO₃H) in CTFE-styrene copolymers enable proton conductivity for fuel cell membranes .
  • Hydroxyl groups facilitate post-polymerization crosslinking, improving solvent resistance in coatings .
    Methodological Tip : Synthesize telechelic CTFE copolymers with end-functional groups (e.g., -OH) via telomerization for precise functionalization .

Q. Basic: What regulatory standards govern CTFE polymer use in biomedical or food-contact applications?

  • FDA 21 CFR 177.1380 permits PCTFE in food-contact surfaces if residual monomer < 0.1% .
  • ISO 10993 mandates cytotoxicity testing for CTFE-based medical devices (e.g., tubing) .
    Methodological Tip : Use Soxhlet extraction with hexane/ethanol to quantify residual monomer content for compliance testing .

Q. Advanced: How does CTFE copolymer architecture (e.g., alternating vs. block) affect mechanical properties like elastomeric behavior?

  • Alternating CTFE-vinyl ether copolymers exhibit low TgT_g (-20°C) and high elasticity (300% elongation) .
  • Block copolymers (CTFE-b-vinylidene fluoride) show microphase separation, enabling thermoplastic elastomer behavior .
    Methodological Tip : Analyze morphology via SAXS or TEM to correlate domain size with mechanical performance .

Q. Basic: What spectroscopic methods are most effective for quantifying CTFE copolymer composition?

  • 19F NMR^{19}\text{F NMR} : Resolves CTFE sequence distribution (e.g., triad fractions) .
  • ATR-FTIR : Identifies functional groups (e.g., C=O at 1,720 cm⁻¹ in CTFE-acrylate copolymers) .
    Methodological Tip : Calibrate NMR integrals with homopolymer standards to minimize quantification errors .

Q. Advanced: Why do CTFE-based polymer electrolytes for lithium-ion batteries exhibit superior thermal stability, and how is ionic conductivity optimized?

  • PCTFE-g-PEO electrolytes retain conductivity > 10⁻⁴ S/cm at 100°C due to fluorocarbon backbone stability .
  • Optimization : Introduce plasticizers (e.g., PEG-DME) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to balance ionic mobility and interfacial stability .
    Methodological Tip : Use electrochemical impedance spectroscopy (EIS) to deconvolute bulk vs. interfacial resistance .

Properties

IUPAC Name

1-chloro-1,2,2-trifluoroethene
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InChI

InChI=1S/C2ClF3/c3-1(4)2(5)6
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InChI Key

UUAGAQFQZIEFAH-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)Cl)(F)F
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Molecular Formula

C2ClF3
Record name TRIFLUOROCHLOROETHYLENE
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Related CAS

9002-83-9
Record name Chlorotrifluoroethylene homopolymer
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DSSTOX Substance ID

DTXSID3026485
Record name Chlorotrifluoroethylene
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Molecular Weight

116.47 g/mol
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Physical Description

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS.
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Record name Ethene, 1-chloro-1,2,2-trifluoro-
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Boiling Point

-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C
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Flash Point

-27.8 °C
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Solubility

Soluble in benzene, chloroform
Record name Chlorotrifluoroethylene
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Density

1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 4.02
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Vapor Pressure

4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612
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Impurities

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05%
Record name Chlorotrifluoroethylene
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Color/Form

Colorless gas

CAS No.

79-38-9, 9002-83-9
Record name TRIFLUOROCHLOROETHYLENE
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Record name CHLOROTRIFLUOROETHYLENE
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Melting Point

-158.2 °C, -158 °C
Record name Chlorotrifluoroethylene
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Record name TRIFLUOROCHLOROETHYLENE
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Synthesis routes and methods

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
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